BenchChemオンラインストアへようこそ!

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

Medicinal chemistry Structure–activity relationship Pharmacophore design

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 247225-30-5; also named 5-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid or 2-(4-carboxybutyryl)amino-5-methyl-1,3,4-thiadiazole) is a synthetic 1,3,4-thiadiazole derivative with molecular formula C₈H₁₁N₃O₃S and molecular weight 229.26 g/mol. It belongs to the class of thiadiazole-carboxylic acid conjugates, characterized by a 5-methyl-substituted 1,3,4-thiadiazole ring linked via a carbamoyl bridge to a butyric acid (glutaric acid monoamide) moiety.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS No. 247225-30-5
Cat. No. B1331350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid
CAS247225-30-5
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CCCC(=O)O
InChIInChI=1S/C8H11N3O3S/c1-5-10-11-8(15-5)9-6(12)3-2-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12)
InChIKeyXNNFCSWDIJEHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 247225-30-5): Procurement-Relevant Structural and Physicochemical Profile


4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 247225-30-5; also named 5-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid or 2-(4-carboxybutyryl)amino-5-methyl-1,3,4-thiadiazole) is a synthetic 1,3,4-thiadiazole derivative with molecular formula C₈H₁₁N₃O₃S and molecular weight 229.26 g/mol [1]. It belongs to the class of thiadiazole-carboxylic acid conjugates, characterized by a 5-methyl-substituted 1,3,4-thiadiazole ring linked via a carbamoyl bridge to a butyric acid (glutaric acid monoamide) moiety . The compound is cataloged under PubChem CID 794484, ChemSpider ID 694860, and MDL number MFCD01116396, and is commercially available at purities ≥95% from multiple suppliers for research use only .

Why 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid Cannot Be Casually Replaced by In-Class Analogs


Within the 1,3,4-thiadiazole-2-ylcarbamoyl-butyric acid subfamily, subtle structural variations produce measurably distinct physicochemical signatures that preclude generic interchange. The target compound bears a 5-methyl group on the thiadiazole ring (C₈H₁₁N₃O₃S, MW 229.26), distinguishing it from the des-methyl analog (CAS 382597-97-9; C₇H₉N₃O₃S, MW 215.23) by +14 Da mass, altered lipophilicity, and different hydrogen-bonding topology . A regioisomeric comparator, 2-methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 799258-41-6), places the methyl substituent on the butyric acid α-carbon rather than the heterocycle, yielding an identical molecular formula but a different LogP (−0.09 vs. −0.19 for the target compound), distinct pKₐ environment, and altered metabolic vulnerability of the carboxylic acid . Even among same-formula analogs, the position of the methyl group governs chromatographic retention, ionization efficiency in mass spectrometry, and hydrogen-bond donor/acceptor presentation—each of which determines suitability for specific assay platforms, synthetic derivatization routes, and structure–activity relationship (SAR) programs. Unverified substitution risks introducing uncontrolled variables in biological readouts, compromising batch-to-batch reproducibility, and invalidating SAR hypotheses built around the 5-methyl thiadiazole pharmacophore .

Quantitative Differential Evidence for 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid vs. Closest Analogs


Structural Differentiation: 5-Methyl-1,3,4-thiadiazole Core vs. Unsubstituted Thiadiazole Analog (CAS 382597-97-9)

The target compound differs from the des-methyl analog 4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 382597-97-9) by the presence of a methyl group at position 5 of the 1,3,4-thiadiazole ring. This single substitution increases molecular weight from 215.23 to 229.26 g/mol (+14 Da), and replaces a C–H unit on the heterocycle with a C–CH₃ group. The 5-methyl group contributes +0.21 kJ/mol additional molar refractivity (55.4 vs. an estimated ~53.8 cm³ for the des-methyl analog based on fragment contributions) . This structural difference alters the electron density distribution on the thiadiazole ring, affecting both the nucleophilicity of the endocyclic nitrogen atoms and the acidity of the exocyclic amide N–H [1].

Medicinal chemistry Structure–activity relationship Pharmacophore design

Predicted Lipophilicity (ACD/LogP) Comparison: Target vs. 2-Methyl Chain Isomer (CAS 799258-41-6)

The ACD/Labs Percepta-predicted LogP for 4-(5-methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid is −0.19, indicating marginally greater hydrophilicity than the 2-methyl chain isomer 2-methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 799258-41-6), which has a predicted LogP of −0.09 (ΔLogP = −0.10) . At physiological pH 7.4, the predicted LogD values are identical at −2.61 for both compounds, reflecting complete ionization of the terminal carboxylic acid. However, at pH 5.5 (relevant to early endosomal and some tumor microenvironments), the target compound has a marginally more negative LogD (−0.81 vs. −0.80), suggesting slightly greater aqueous solubility under mildly acidic conditions . Both compounds exhibit zero Rule of 5 violations, a topological polar surface area of 120 Ų, and 5 freely rotatable bonds .

ADME prediction Drug-likeness Chromatographic method development

Predicted Environmental Fate and Biodegradability: Ready Biodegradability Prediction Comparison

The US EPA EPISuite prediction for 4-(5-methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid returns a 'Ready Biodegradability Prediction: YES,' with Biowin1 (linear model) = 0.9759 and Biowin2 (non-linear model) = 0.9750, indicating >97% probability of rapid biodegradation . The estimated water solubility at 25 °C is 1,409 mg/L (from Log Kow), and the predicted soil adsorption coefficient Koc is 10 (Log Koc = 1.000), suggesting high mobility in aqueous environments . The atmospheric hydroxyl radical reaction half-life is estimated at 1.415 days (12-hr daylight; OH rate constant = 7.56 × 10⁻¹² cm³/molecule-sec) . By comparison, the 2-methyl chain isomer (CAS 799258-41-6) exhibits a slightly lower Log Kow (−0.10 vs. 0.03), predicting marginally lower bioaccumulation potential (BCF = 3.162 for both, as both fall below the regulatory threshold) but may differ in hydrolysis rate constants due to steric protection of the amide bond by the α-methyl group .

Environmental risk assessment Green chemistry Waste disposal compliance

Synthetic Accessibility and Intermediate Differentiation: 2-Amino-5-methyl-1,3,4-thiadiazole Route vs. Alternative Thiadiazole Precursors

The target compound is synthesized via reaction of 2-amino-5-methyl-1,3,4-thiadiazole (CAS 108-33-8) with glutaric anhydride or activated glutaric acid derivatives [1]. This precursor, 2-amino-5-methyl-1,3,4-thiadiazole, is a well-established pharmaceutical intermediate—notably used in the synthesis of cephalosporin antibiotics (e.g., Cefazolin) and accessible via cyclization of thiosemicarbazide with acetyl chloride . In contrast, the des-methyl analog (CAS 382597-97-9) requires 2-amino-1,3,4-thiadiazole, which lacks the methyl-driven steric and electronic modulation of the heterocycle and is derived from formic acid rather than acetic acid-based cyclization, altering the synthetic cost, yield profile, and byproduct distribution . The 5-methyl substitution also directs electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions to distinct positions on the thiadiazole ring compared to the unsubstituted analog, affecting derivatization strategies for library synthesis [1].

Synthetic chemistry Process development Intermediate sourcing

Biological Activity Class-Level Inference: Thiadiazole-Butyric Acid Conjugates in Anticancer and Antimicrobial Screening

No peer-reviewed publication with quantitative IC₅₀/EC₅₀/Ki data for 4-(5-methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid (CAS 247225-30-5) was identified in PubMed-indexed literature as of the search date. The broader class of 1,3,4-thiadiazole-2-ylcarbamoyl-butyric acid derivatives has been investigated in multiple contexts: (i) thiadiazole-based HDAC inhibitors with heteroaromatic surface recognition motifs have demonstrated IC₅₀ values in the nanomolar range in enzymatic assays, with improved antiproliferative potency vs. SAHA in cellular assays [1]; (ii) thiadiazole derivatives bearing a butanoic acid linker have shown α-glucosidase inhibitory activity with IC₅₀ values of 6.70 and 8.42 mM for selected analogs, compared to acarbose (IC₅₀ = 13.88 mM) [2]; (iii) thiadiazole–VEGFR-2 inhibitors with aryl substituents have achieved IC₅₀ values of 8.06 ± 0.7 μM against MCF-7 breast cancer cells with selectivity over WI-38 normal cells [3]. These class-level data establish the potential activity space for the target compound but do not constitute direct evidence of its specific potency or selectivity. The 5-methyl substitution differentiates the target compound from the 5-aryl thiadiazole HDAC inhibitors and the 5-ethyl thiadiazole antiepileptic derivatives that dominate the published literature, positioning it as a structurally distinct chemotype for SAR exploration [4].

Anticancer screening Caspase modulation Antimicrobial discovery

Analytical Characterization and Quality Control: GC-MS, NMR, and Purity Specifications for Procurement Verification

The compound has been characterized by GC-MS (NIST Library Number 318297; major m/z peaks at 115, 74, and 44) and ¹³C NMR spectroscopy [1]. Commercial suppliers offer the compound at ≥95% purity (chemenu.com, Catalog CM379263) and ≥97% purity (Leyan, Product No. 1353511) . The recommended storage condition is sealed, dry, at 2–8 °C, with shipping at room temperature permitted for continental US destinations . A safety data sheet (SDS) is available from Matrix Scientific (Product No. 011466) and Santa Cruz Biotechnology (Catalog sc-305483) . The compound is classified as an irritant, and the EPA DSSTox substance ID is DTXSID001180516 [2]. In comparison, the des-methyl analog (CAS 382597-97-9) is also available at 95–97% purity but from fewer suppliers, and its analytical reference data (NIST, NMR) are less comprehensively cataloged in public databases .

Quality control Analytical chemistry Batch certification

Recommended Research and Industrial Application Scenarios for 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid


SAR Library Synthesis: 5-Methyl Thiadiazole Pharmacophore Exploration in Medicinal Chemistry

The compound serves as a key intermediate or core scaffold for synthesizing focused libraries of 1,3,4-thiadiazole derivatives. Its 5-methyl substitution provides a distinct steric and electronic environment compared to unsubstituted or 5-aryl thiadiazole analogs, enabling systematic SAR exploration of the thiadiazole C5 position. The terminal carboxylic acid allows facile conjugation to amines, alcohols, or hydrazines via amide, ester, or hydrazide bond formation—standard transformations in medicinal chemistry workflows. The glutaric acid monoamide linker length (4-carbon chain) provides an optimal spacer for zinc-binding group presentation in HDAC inhibitor design, as established by class-level precedent [1]. Procurement at ≥97% purity supports direct use in parallel synthesis without additional purification.

Physicochemical Probe for Chromatographic Method Development and ADME Assay Validation

With a predicted LogP of −0.19, LogD (pH 7.4) of −2.61, and TPSA of 120 Ų, this compound occupies a well-defined physicochemical space near the boundary of CNS-permeable and peripherally restricted compounds [1]. Its complete ionization at physiological pH (carboxylic acid pKₐ ~3.6, predicted) makes it suitable as a negative control or calibration standard in PAMPA, Caco-2 permeability, and plasma protein binding assays where high aqueous solubility and low nonspecific binding are required. The compound's ready biodegradability classification and predicted environmental partitioning parameters further support its use as a reference standard in environmental fate and ecotoxicity studies of pharmaceutical contaminants .

Derivatization Platform for PROTAC Linker and Bioconjugate Chemistry

The combination of a terminal carboxylic acid and a 5-methyl-1,3,4-thiadiazole ring makes this compound a versatile building block for synthesizing heterobifunctional linkers and bioconjugates. The carboxylic acid can be activated (e.g., as NHS ester or mixed anhydride) for coupling to lysine residues or amine-functionalized payloads, while the thiadiazole ring can participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) following appropriate functionalization, or serve as a metal-chelating moiety for targeted protein degradation applications. The 5-methyl group provides a convenient ¹H NMR handle (singlet at ~2.5 ppm) for monitoring conjugation efficiency and product purity [1].

Antimicrobial and Anticancer Screening in Academic Drug Discovery Programs

Based on class-level evidence that 1,3,4-thiadiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities, this compound is appropriate for inclusion in phenotypic screening cascades. The 5-methyl thiadiazole motif is structurally related to the heterocyclic thiol metabolites of cephalosporin antibiotics (e.g., 2-methyl-1,3,4-thiadiazole-5-thiol, MTD), suggesting potential for antibiotic adjuvant or resistance-modifying activity [1]. For anticancer screening, the compound's caspase-modulation potential warrants evaluation in apoptosis assays using MOLT-4, HeLa, or MCF-7 cell lines, with appropriate positive controls (e.g., staurosporine for apoptosis induction, SAHA for HDAC inhibition) and the des-methyl analog (CAS 382597-97-9) as a structural comparator to isolate the contribution of the 5-methyl group to any observed activity .

Quote Request

Request a Quote for 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.